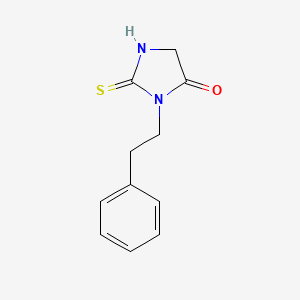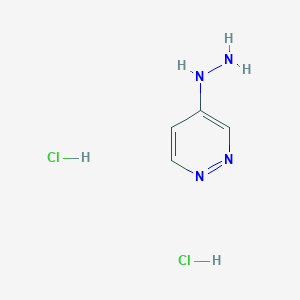
N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide is a synthetic organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This compound, with its unique structural features, may exhibit distinct pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the Benzodiazepine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like cyanogen bromide.
Attachment of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides in the presence of a base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or benzodiazepine moieties.
Reduction: Reduction reactions can be used to modify the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the acetamide or benzodiazepine positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: As a tool for studying the effects of benzodiazepines on biological systems.
Medicine: Potential use as an anxiolytic, sedative, or muscle relaxant.
Industry: Possible applications in the development of new pharmaceuticals or agrochemicals.
作用機序
The mechanism of action of this compound likely involves interaction with the central nervous system. Benzodiazepines typically act by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased neuronal inhibition and produces calming effects.
類似化合物との比較
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used primarily for anxiety disorders.
Clonazepam: Used for its anticonvulsant and anxiolytic effects.
Uniqueness
N-(1-cyano-1-cyclopropylethyl)-2-(3,5-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)acetamide is unique due to its specific structural features, such as the cyano and cyclopropyl groups, which may confer distinct pharmacological properties compared to other benzodiazepines.
特性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(1,3-dimethyl-3,4-dihydro-2H-1,5-benzodiazepin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-14-10-22(3)16-6-4-5-7-17(16)23(11-14)12-18(24)21-19(2,13-20)15-8-9-15/h4-7,14-15H,8-12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOJBQIPBBEDAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2N(C1)CC(=O)NC(C)(C#N)C3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-({3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl}sulfonyl)phenoxy]acetamide](/img/structure/B2613776.png)

methanone](/img/structure/B2613782.png)

![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2613786.png)

![(E)-4-bromo-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2613789.png)
![N,N-bis[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B2613791.png)
![N-(1-cyanocyclohexyl)-2-{[3-(2-hydroxyacetamido)phenyl]amino}propanamide](/img/structure/B2613792.png)
![2-[4-Chloro-2-(hydroxymethyl)phenoxy]propanoic acid](/img/structure/B2613793.png)

![Tert-butyl N-[3-[(methylsulfonimidoyl)methyl]cyclobutyl]carbamate](/img/structure/B2613796.png)

